molecular formula C16H24Br2N4O3 B116911 [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide CAS No. 145204-19-9

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide

Cat. No. B116911
M. Wt: 480.2 g/mol
InChI Key: ZYZSGLALCSCNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide, also known as ACPD, is a compound that has been extensively studied in scientific research. ACPD is a potent agonist of the metabotropic glutamate receptor, which is a type of receptor found in the central nervous system.

Mechanism Of Action

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor. When [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide binds to the receptor, it activates a signaling pathway that leads to the release of intracellular messengers. This signaling pathway is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory.

Biochemical And Physiological Effects

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has a variety of biochemical and physiological effects. In vitro studies have shown that [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can modulate synaptic transmission and plasticity in the central nervous system. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been shown to have anti-inflammatory effects in vitro and in vivo.

Advantages And Limitations For Lab Experiments

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has several advantages for use in lab experiments. It is a potent agonist of the metabotropic glutamate receptor, which makes it a useful tool for studying the role of this receptor in physiological processes. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide is also relatively easy to synthesize and is commercially available. However, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has some limitations. It is not selective for the metabotropic glutamate receptor and can activate other receptors in the central nervous system. In addition, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can be toxic at high concentrations, which limits its use in some experiments.

Future Directions

There are several future directions for research on [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide. One area of research is the development of more selective agonists of the metabotropic glutamate receptor. These compounds could be used to study the role of specific subtypes of the receptor in physiological processes. Another area of research is the development of drugs that target the metabotropic glutamate receptor for the treatment of neurodegenerative diseases. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has shown neuroprotective effects in animal models, but more research is needed to develop drugs that are safe and effective in humans. Finally, [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide could be used to study the role of the metabotropic glutamate receptor in other physiological processes, such as pain perception and addiction.

Synthesis Methods

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-4,5-dihydro-1,3-oxazole with piperazine in the presence of a suitable solvent. The resulting compound is then reacted with phenylacetic acid to form [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide. Other methods involve the use of different reagents and solvents, but the basic structure of [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide remains the same.

Scientific Research Applications

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been extensively studied in scientific research, particularly in the field of neuroscience. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide is a potent agonist of the metabotropic glutamate receptor, which is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. [4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide has been used to study the role of the metabotropic glutamate receptor in these processes and to develop new drugs that target this receptor.

properties

CAS RN

145204-19-9

Product Name

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide

Molecular Formula

C16H24Br2N4O3

Molecular Weight

480.2 g/mol

IUPAC Name

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phenyl] acetate;dihydrobromide

InChI

InChI=1S/C16H22N4O3.2BrH/c1-12(21)22-14-4-2-13(3-5-14)20-8-6-19(7-9-20)11-15-10-18-16(17)23-15;;/h2-5,15H,6-11H2,1H3,(H2,17,18);2*1H

InChI Key

ZYZSGLALCSCNKW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br

synonyms

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide

Origin of Product

United States

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